molecular formula C3H10N3O6P B12695658 Glycocyamine phosphate CAS No. 81129-50-2

Glycocyamine phosphate

Cat. No.: B12695658
CAS No.: 81129-50-2
M. Wt: 215.10 g/mol
InChI Key: HBOGVDDPCCTYJI-UHFFFAOYSA-N
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Description

Glycocyamine phosphate, also known as guanidinoacetic acid phosphate, is a compound that plays a significant role in the metabolism of creatine. It is a derivative of glycine, where the amino group has been converted into a guanidine group. This compound is used in various applications, including as a dietary supplement and in animal feed.

Preparation Methods

Synthetic Routes and Reaction Conditions

Glycocyamine phosphate can be synthesized through the reaction of glycine with cyanamide in an aqueous solution. The reaction involves the transfer of a guanidine group from cyanamide to glycine, forming glycocyamine. This process can be catalyzed by various agents to improve yield and efficiency.

Industrial Production Methods

In industrial settings, this compound is produced by catalytic oxidation of ethanolamine to glycine, followed by the reaction with cyanamide in an aqueous solution. This method is analogous to the synthesis of creatine from 2-methylaminoethanol via sarcosine. The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Glycocyamine phosphate undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various by-products.

    Reduction: It can be reduced under specific conditions to yield different compounds.

    Substitution: It can participate in substitution reactions where the guanidine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and include factors like temperature, pH, and solvent choice.

Major Products Formed

The major products formed from these reactions include creatine, which is synthesized through the methylation of this compound, and other derivatives that have applications in various fields.

Scientific Research Applications

Glycocyamine phosphate has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of creatine and other related compounds.

    Biology: It plays a role in the study of metabolic pathways involving creatine and energy metabolism.

    Medicine: It is investigated for its potential therapeutic effects in conditions like muscular dystrophy and other metabolic disorders.

    Industry: It is used as a feed additive in poultry farming to improve muscle growth and overall health of the animals.

Mechanism of Action

Glycocyamine phosphate exerts its effects through its role as a precursor to creatine. The conversion of this compound to creatine involves the enzyme guanidinoacetate N-methyltransferase, which transfers a methyl group from S-adenosylmethionine to this compound. This process is crucial for maintaining adequate levels of creatine in tissues, which is essential for energy metabolism and muscle function.

Comparison with Similar Compounds

Similar Compounds

    Creatine: A direct product of glycocyamine phosphate, used widely as a dietary supplement.

    Guanidinoacetic acid: Another name for glycocyamine, with similar properties and applications.

    Sarcosine: A related compound involved in the synthesis of creatine.

Uniqueness

This compound is unique due to its role as a direct precursor to creatine, making it essential for studies related to energy metabolism and muscle physiology. Its ability to be converted into creatine through a simple methylation process sets it apart from other similar compounds.

Properties

CAS No.

81129-50-2

Molecular Formula

C3H10N3O6P

Molecular Weight

215.10 g/mol

IUPAC Name

2-(diaminomethylideneamino)acetic acid;phosphoric acid

InChI

InChI=1S/C3H7N3O2.H3O4P/c4-3(5)6-1-2(7)8;1-5(2,3)4/h1H2,(H,7,8)(H4,4,5,6);(H3,1,2,3,4)

InChI Key

HBOGVDDPCCTYJI-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)N=C(N)N.OP(=O)(O)O

Origin of Product

United States

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